molecular formula C17H17NO5 B096826 2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one CAS No. 17014-62-9

2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one

Cat. No. B096826
CAS RN: 17014-62-9
M. Wt: 315.32 g/mol
InChI Key: ZGHQWLGOWLOMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one (also known as acridone) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of acridone is not fully understood, but it is thought to involve the inhibition of protein kinase C activity, which leads to the inhibition of cell growth and differentiation. Additionally, acridone may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Acridone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, acridone has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Acridone has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.

Advantages And Limitations For Lab Experiments

One advantage of using acridone in lab experiments is that it is a naturally occurring compound, which makes it more readily available than synthetic compounds. Additionally, acridone has been studied extensively, so there is a wealth of information available on its properties and potential applications. However, one limitation of using acridone in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on acridone. For example, future studies could focus on the development of more efficient synthesis methods for acridone, which could make it more readily available for scientific research. Additionally, further studies could explore the potential use of acridone as an anticancer agent, as well as its potential as a fluorescent probe for the detection of DNA and RNA. Finally, future studies could focus on the development of new applications for acridone, such as its use in the development of new drugs or as a tool for studying the mechanisms of cell growth and differentiation.

Synthesis Methods

Acridone can be synthesized through a variety of methods, including the condensation of 2-methoxyphenylacetic acid with o-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group, and then oxidation of the amino group to a hydroxyl group. Another method involves the reaction of 2-methoxyphenylacetic acid with phthalic anhydride, followed by reduction of the resulting phthalimide to an amino acid, and then oxidation of the amino group to a hydroxyl group.

Scientific Research Applications

Acridone has been found to exhibit a range of interesting scientific research applications. For example, it has been studied as an inhibitor of protein kinase C, which is involved in the regulation of cell growth and differentiation. Acridone has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, acridone has been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.

properties

CAS RN

17014-62-9

Product Name

2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)16(22-3)17(23-4)14(20)15(11)21-2/h5-8,20H,1-4H3

InChI Key

ZGHQWLGOWLOMIG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC

synonyms

2-Hydroxy-1,3,4-trimethoxy-10-methyl-9(10H)-acridinone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.